molecular formula C19H21NO9S B13772937 L-Cysteine, N-acetyl-S-((5,8-dihydro-3,6-dimethoxy-5,8-dioxo-1-hydroxy-7-(hydroxymethyl)-2-naphthalenyl)methyl)- CAS No. 91776-45-3

L-Cysteine, N-acetyl-S-((5,8-dihydro-3,6-dimethoxy-5,8-dioxo-1-hydroxy-7-(hydroxymethyl)-2-naphthalenyl)methyl)-

Cat. No.: B13772937
CAS No.: 91776-45-3
M. Wt: 439.4 g/mol
InChI Key: PGMKDNCWQLCJOK-LBPRGKRZSA-N
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Description

L-Cysteine, N-acetyl-S-((5,8-dihydro-3,6-dimethoxy-5,8-dioxo-1-hydroxy-7-(hydroxymethyl)-2-naphthalenyl)methyl)- is a complex organic compound. It is derived from L-Cysteine, an amino acid that plays a crucial role in the biosynthesis of proteins. The compound’s structure includes various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Cysteine, N-acetyl-S-((5,8-dihydro-3,6-dimethoxy-5,8-dioxo-1-hydroxy-7-(hydroxymethyl)-2-naphthalenyl)methyl)- typically involves multiple steps:

    Starting Materials: The synthesis begins with L-Cysteine and other precursor chemicals.

    Reaction Conditions: The reactions are carried out under controlled conditions, often requiring specific temperatures, pH levels, and catalysts.

    Purification: The final product is purified using techniques such as chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistency and efficiency. The process would be optimized for yield and purity, with stringent quality control measures in place.

Chemical Reactions Analysis

Types of Reactions

L-Cysteine, N-acetyl-S-((5,8-dihydro-3,6-dimethoxy-5,8-dioxo-1-hydroxy-7-(hydroxymethyl)-2-naphthalenyl)methyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfides or other oxidized derivatives.

    Reduction: Reduction reactions can convert it back to its thiol form.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield disulfides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

L-Cysteine, N-acetyl-S-((5,8-dihydro-3,6-dimethoxy-5,8-dioxo-1-hydroxy-7-(hydroxymethyl)-2-naphthalenyl)methyl)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its role in cellular processes and as a potential therapeutic agent.

    Medicine: Explored for its potential in drug development, particularly for its antioxidant properties.

    Industry: Utilized in the production of various chemicals and materials.

Mechanism of Action

The mechanism by which L-Cysteine, N-acetyl-S-((5,8-dihydro-3,6-dimethoxy-5,8-dioxo-1-hydroxy-7-(hydroxymethyl)-2-naphthalenyl)methyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. It may participate in redox reactions, modulate signaling pathways, and influence cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-Acetylcysteine: A well-known antioxidant and mucolytic agent.

    Glutathione: A tripeptide involved in cellular redox balance.

    Cysteamine: Used in the treatment of cystinosis.

Uniqueness

L-Cysteine, N-acetyl-S-((5,8-dihydro-3,6-dimethoxy-5,8-dioxo-1-hydroxy-7-(hydroxymethyl)-2-naphthalenyl)methyl)- is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

CAS No.

91776-45-3

Molecular Formula

C19H21NO9S

Molecular Weight

439.4 g/mol

IUPAC Name

(2R)-2-acetamido-3-[[1-hydroxy-7-(hydroxymethyl)-3,6-dimethoxy-5,8-dioxonaphthalen-2-yl]methylsulfanyl]propanoic acid

InChI

InChI=1S/C19H21NO9S/c1-8(22)20-12(19(26)27)7-30-6-11-13(28-2)4-9-14(16(11)24)15(23)10(5-21)18(29-3)17(9)25/h4,12,21,24H,5-7H2,1-3H3,(H,20,22)(H,26,27)/t12-/m0/s1

InChI Key

PGMKDNCWQLCJOK-LBPRGKRZSA-N

Isomeric SMILES

CC(=O)N[C@@H](CSCC1=C(C=C2C(=C1O)C(=O)C(=C(C2=O)OC)CO)OC)C(=O)O

Canonical SMILES

CC(=O)NC(CSCC1=C(C=C2C(=C1O)C(=O)C(=C(C2=O)OC)CO)OC)C(=O)O

Origin of Product

United States

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